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Compound of Interest

2-chloro-N-(2,4,6-
Compound Name:

trichlorophenyl)propanamide
CAS No.: 735321-28-5

Cat. No.: B3386547

Get Quote

\ J

Scaffold Classification: Sterically Hindered Halo-Anilides Primary Applications: Agrochemical
Discovery (Herbicides), Antimicrobial Research, Metabolic Stability Probes

Executive Technical Summary

The 2,4,6-trichloroaniline propanamide scaffold represents a specific class of anilides where
the aniline ring is fully substituted at the ortho and para positions with chlorine atoms. Unlike its
famous regioisomer Propanil (

-dichloropropionanilide), which is a widely used herbicide, the
-isomer introduces severe steric hindrance around the amide bond.

Key Research Value:
o Metabolic Blockade: The

-substitution pattern blocks the primary sites of oxidative metabolism (cytochrome P450
hydroxylation), significantly extending the half-life of the molecule compared to less
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substituted analogs.

» Rotational Restriction: The two ortho-chlorine atoms create a high rotational energy barrier
about the

-aryl bond, locking the conformation and influencing binding affinity to protein targets (e.g.,
D1 protein in Photosystem Il or bacterial enzymes).

Chemical Architecture & Synthesis
Retrosynthetic Analysis

The synthesis poses a specific challenge: the nucleophilicity of the aniline nitrogen is drastically
reduced by the electron-withdrawing nature of three chlorine atoms (inductive effect) and the
steric bulk of the two ortho-chlorines. Standard acylation often fails or proceeds slowly; forcing
conditions are required.

Optimized Synthesis Protocol

Objective: Synthesis of

-(2,4,6-trichlorophenyl)propanamide.

Step 1. Preparation of 2,4,6-Trichloroaniline

e Precursor: Aniline (
).
¢ Reagent: Chlorine gas (

) or Sulfuryl chloride (

).[1]

e Solvent: Chlorobenzene or Carbon Tetrachloride (

).

e Mechanism: Electrophilic Aromatic Substitution (
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o Protocol Note: The reaction must be controlled to prevent oxidation to aniline black. The use
of anhydrous solvent is critical.

Step 2: Acylation (The Critical Step)

Due to the weak nucleophilicity of 2,4,6-trichloroaniline, using propanoic acid with a coupling
agent is often inefficient. The acid chloride method is preferred.

Reagents: Propionyl chloride (

eq), Triethylamine (
eq), DMAP (catalytic).

e Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher reflux temp).
» Conditions: Reflux under

atmosphere for 6-12 hours.

e Workup: Quench with

, extract with EtOAc, recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

ro Step 1: Chlorination solation 2,4,6-Trichloroaniline ge Step 2: Acylation N-(2,4,6-trichlorophenyl)
(Starting Material) (CI2 or SO2CI2 / CCl4) (Weak Nucleophile) (Propionyl Chloride / Et3N / Reflux) propanamide

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the conversion of aniline to the sterically hindered
amide.

Physicochemical Characterization

Researchers must validate the structure using NMR and IR, specifically looking for signatures
of the amide bond and the symmetric aromatic protons.
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Technique Diagnostic Signal Interpretation

The two meta protons are

chemically equivalent due to

NMR
ppm (s, 2H) symmetry.
ppm (q), Characteristic ethyl group of
NMR the propanamide chain.
ppm ()

N-H stretch (often
R Spect sharper/weaker due to lack of
ectrosco —
P Py H-bonding aggregation caused

by steric bulk).

IR Spectroscopy - Amide | band (C=0 stretch).[2]

Distinctive chlorine isotope

pattern (
Mass Spec M+, M+2, M+4, M+6
ratio logic applied to 3 ClI

atoms).

Pharmacological & Agrochemical Potential
Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by the "Goldilocks" principle of lipophilicity
and steric fit.

 Lipophilicity (LogP): The three chlorine atoms drastically increase LogP (

), enhancing membrane permeability but potentially increasing retention in adipose tissue.

e The "Ortho-Effect":

o Mechanism: The ortho-chlorines force the carbonyl group out of coplanarity with the

phenyl ring.
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o Consequence: This disrupts resonance delocalization of the nitrogen lone pair into the

ring, making the amide bond slightly more susceptible to hydrolysis in vitro, but the steric

bulk protects it from enzymatic attack in vivo.

Biological Targets

» Herbicidal Activity (Photosystem IlI): Like Propanil, these derivatives target the

protein in the thylakoid membrane. However, the 2,4,6-substitution may alter the binding
pocket fit, often leading to resistance-breaking properties against weeds resistant to

standard anilides.

o Antimicrobial Activity: The lipophilic nature allows penetration of mycobacterial cell walls.

Derivatives have shown promise against S. aureus and fungal pathogens by disrupting cell

membrane integrity.

Mechanism of Action Diagram
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Figure 2: Structure-Activity Relationship (SAR) mapping structural features to biological

outcomes.

Experimental Protocol: Synthesis of N-(2,4,6-
Trichlorophenyl)propanamide
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Safety Warning:2,4,6-Trichloroaniline is toxic and readily absorbed through the skin. Perform all
reactions in a fume hood.

e Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar
and a reflux condenser.

o Dissolution: Add 2,4,6-trichloroaniline (

g,
mmol) to anhydrous Dichloromethane (
mL).
o Base Addition: Add Triethylamine (
mL,
mmol) and a catalytic amount of DMAP (
mg). Stir at room temperature for 10 minutes.
o Acylation: Dropwise add Propionyl Chloride (
mL,

mmol) via syringe. Note: Exothermic reaction; an ice bath may be used for the addition if
scaling up.

o Reflux: Heat the mixture to reflux (

°C) for 6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
o Workup:

o Cool to room temperature.

o Wash with

HCI (

mL) to remove excess amine/pyridine.
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o Wash with Saturated

(
mL).
o Wash with Brine (
mL).
 Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (

) to yield white needles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents
[patents.google.com]

2. derpharmachemica.com [derpharmachemica.com]

3. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

4. N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine | C11H14CI3NO | CID 3842173 -
PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: -(2,4,6-
Trichlorophenyl)propanamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386547/docs#technical-monograph-2-4-6-
trichlorophenyl-propanamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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